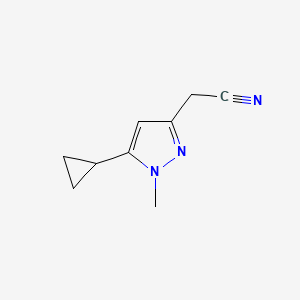

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile

Description

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 5-position, a methyl group at the 1-position, and an acetonitrile moiety at the 3-position. The cyclopropyl group introduces steric and electronic effects, influencing reactivity and stability.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-cyclopropyl-1-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-9(7-2-3-7)6-8(11-12)4-5-10/h6-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDIVXYYQNEJRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CC#N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient cyclization and substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analog: 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile

- Structure: Replaces the cyclopropyl group with cyclobutyl and adds an amino group at the 5-position of the pyrazole ring.

- Synthesis: Not detailed, but the compound (CAS: 2092239-42-2) has a molecular weight of 176.22 g/mol (C₉H₁₂N₄) and a purity ≥95% .

- The amino group enhances polarity, affecting solubility.

- Applications : Discontinued commercial availability suggests challenges in synthesis or stability .

Heterocyclic Variant: 2-(2-(3-Hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile

- Structure : Benzimidazole core replaces pyrazole, with a 3-hydroxypropyl substituent and acetonitrile group.

- Synthesis : Prepared from 4f (2.04 g, 10 mmol) using K₂CO₃ and 2-chloroacetonitrile, yielding 41% .

- Characterization: ¹H NMR (δ 7.89, 7.33 ppm) and HRMS confirmed structure.

- Comparison : Lower yield (41% vs. higher yields in aprotic solvents for triazole analogs) highlights synthetic challenges with benzimidazole systems .

Triazole-Based Compound: 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile

- Structure : 1,2,4-triazole core with methoxyphenyl and thioacetonitrile groups.

- Synthesis : Aprotic solvents improve yield by minimizing alkaline hydrolysis. Equimolar alkali use reduces impurities .

- Characterization: HPLC/DAD-MS and ¹H NMR used for purity assessment. The thioether linkage increases hydrophobicity compared to the cyano group in the target compound .

- Comparison : Higher synthetic efficiency in aprotic solvents suggests solvent choice is critical for acetonitrile-containing compounds .

Coumarin Derivative: Methyl 2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)acetate

- Structure : Coumarin core with methyl and ester groups.

- Quantum Chemical Analysis: DFT studies revealed non-planar structures for derivatives, with HOMO/LUMO orbitals localized on the coumarin ring. HOMO energies indicate electron-rich regions influencing reactivity .

- Comparison : The planar coumarin system contrasts with the pyrazole ring’s puckered structure, leading to divergent electronic properties and reaction pathways .

Comparative Data Table

Key Findings and Insights

- Synthetic Efficiency : Aprotic solvents enhance yields for acetonitrile derivatives by reducing hydrolysis , a strategy applicable to the target compound.

- Electronic Effects : Pyrazole and triazole cores exhibit distinct HOMO/LUMO distributions compared to coumarin, affecting reactivity .

- Steric Influence : Cyclopropyl’s smaller size vs. cyclobutyl may improve synthetic accessibility and reduce steric hindrance .

- Characterization : NMR and HRMS are standard across analogs, while HPLC/DAD-MS adds robustness for purity assessment in triazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution or cyclocondensation reactions. For analogous nitrile-containing heterocycles, refluxing propanol with chloroacetonitrile and a thiol precursor (e.g., 5-R-1,2,4-triazol-3-thiol) in the presence of anhydrous sodium acetate has been effective. Reaction optimization includes controlling temperature (-5°C to 80°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrazole and cyclopropyl groups via - and -NMR.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., loss of the nitrile group).

- Infrared (IR) Spectroscopy : Identify C≡N stretching vibrations (~2240 cm) and pyrazole ring modes.

- Elemental Analysis : Ensure purity by matching experimental vs. theoretical C/H/N ratios .

Q. What safety protocols are essential when handling nitrile-containing pyrazole derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported solubility or stability data for this compound?

- Methodology :

- Controlled Solubility Studies : Test in polar (e.g., DMSO, ethanol) vs. nonpolar solvents (e.g., hexane) under varying temperatures (25–60°C).

- Stability Profiling : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Statistical Analysis : Apply ANOVA to assess batch-to-batch variability or instrument calibration errors .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in ecosystems?

- Methodology :

- Compartmental Analysis : Track distribution in soil, water, and air using -radiolabeling.

- Biotic/Abiotic Degradation : Expose to UV light (abiotic) or microbial consortia (biotic) to measure half-lives.

- Toxicity Assays : Use Daphnia magna or Vibrio fischeri models for acute/chronic ecotoxicity endpoints .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina.

- ADMET Prediction : Utilize tools like SwissADME to estimate absorption, distribution, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.